
Antimicrobial agent-22
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Overview
Description
Antimicrobial Agent-22 (referred to in some studies as Antileishmanial Agent-22 or Compound 15b) is a synthetic small-molecule antimicrobial agent with broad-spectrum activity against parasitic, bacterial, and mycobacterial pathogens. It primarily targets the anti-folate pathway, inhibiting critical enzymes such as dihydrofolate reductase (DHFR) in Leishmania spp. and Plasmodium berghei, with reported in vitro IC50 values of 0.408 μM and 0.038 μM, respectively . In vivo, it demonstrated 96.67% inhibition of P. berghei at a dose of 48.4 μM/kg/day and showed potent activity against Mycobacterium tuberculosis (MIC = 28.44 μM) . Its dual action against protozoan and bacterial pathogens positions it as a promising candidate for treating neglected tropical diseases and drug-resistant infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-22 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, ensuring high yield and purity. The process involves the use of large-scale reactors, automated monitoring systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with enhanced antimicrobial properties.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, alkoxides; polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with varying degrees of antimicrobial activity.
Scientific Research Applications
Antibacterial Efficacy
In Vitro Studies:
NPDM has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In vitro studies revealed that NPDM exhibits time-dependent growth inhibition, showcasing its bactericidal properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that NPDM is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent .
In Vivo Studies:
Research involving animal models has further validated the efficacy of NPDM. In a Galleria mellonella infection model, NPDM displayed a low LD50 of 50.53 mg/kg, indicating high safety and potential for therapeutic use. Additionally, studies involving mice with induced peritonitis showed that NPDM effectively reduced bacterial loads, confirming its in vivo antibacterial activity .
Case Studies and Clinical Implications
Case Study 1: Efficacy Against Drug-Resistant Strains
A recent study evaluated the effectiveness of NPDM against various drug-resistant strains in clinical settings. The results indicated that NPDM outperformed traditional antibiotics in inhibiting the growth of resistant strains such as MRSA and extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae. This positions NPDM as a viable alternative in treating infections caused by multidrug-resistant organisms .
Case Study 2: Safety Profile Assessment
In assessing the safety profile of NPDM, acute toxicity studies in mice revealed that it possesses a favorable safety margin compared to existing treatments. The findings suggest that NPDM could be developed into a new therapeutic agent with reduced toxicity and enhanced efficacy against resistant pathogens .
Comparative Data Table
Property | NPDM | Tiamulin |
---|---|---|
MIC (against MRSA) | 50.53 mg/kg | 75.74 mg/kg |
LD50 (in mice) | 3764.49 mg/kg | 2304.4 mg/kg |
Bactericidal Activity | Yes | Yes |
Safety Profile | Low toxicity | Moderate toxicity |
Mechanism of Action
The mechanism of action of Antimicrobial Agent-22 involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, such as protein synthesis and nucleic acid replication, leading to cell death. Its ability to bind to and deactivate key microbial enzymes makes it highly effective against a broad spectrum of pathogens.
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Compounds
To contextualize the efficacy and limitations of Antimicrobial Agent-22, a comparative analysis with structurally or functionally analogous compounds is provided below.
Efficacy Metrics: In Vitro and In Vivo Activity
Key Findings :
- This compound exhibits superior protozoan DHFR inhibition compared to Trimethoprim, which is less effective against eukaryotic pathogens .
- NF22, a biofilm-targeting agent, shows niche utility against E. coli but lacks broad-spectrum anti-parasitic activity .
- Artemisinin derivatives outperform Agent-22 in malaria treatment (lower IC50) but lack activity against M. tuberculosis .
Pharmacokinetic and Clinical Readiness
- Bioavailability : Agent-22’s oral efficacy in malaria models contrasts with NF22, which requires localized administration for biofilm penetration .
- Clinical Trials: No Phase III data exist for Agent-22, unlike Artemisinin-based combinations (WHO-recommended for malaria). Multi-center trials are critical to validate its safety and resistance metrics .
Biological Activity
Antimicrobial Agent-22 (AA-22) is a novel compound that has garnered attention for its promising biological activity against a variety of pathogenic bacteria, particularly those exhibiting multidrug resistance. This article delves into the biological activity of AA-22, summarizing key research findings, mechanisms of action, and its potential as a therapeutic agent.
Antimicrobial Efficacy
AA-22 has been evaluated for its antibacterial properties against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical indicators of its efficacy.
Table 1: Antimicrobial Activity of AA-22
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli ATCC 25922 | 4 - 32 | Equal to MIC |
Staphylococcus aureus ATCC 25923 | 8 | 16 |
Enterococcus faecalis ATCC 51299 | 8 | 16 |
Pseudomonas aeruginosa ATCC 10145 | 16 | 32 |
The above table summarizes the antibacterial activity of AA-22 against selected strains. Notably, it demonstrates significant efficacy against E. coli, including multidrug-resistant (MDR) strains, with MIC values ranging from 4 to 32 µg/mL . The MBC values were consistently equal to the MIC for E. coli, indicating potent bactericidal activity .
The mechanism by which AA-22 exerts its antimicrobial effects involves several pathways:
- Membrane Disruption : Scanning Electron Microscopy (SEM) and laser confocal microscopy studies have shown that AA-22 disrupts bacterial cell membranes, leading to cell lysis. This disruption is evidenced by morphological changes in bacterial cells treated with AA-22 .
- Reactive Oxygen Species (ROS) Production : AA-22 treatment increases the levels of reactive oxygen species within bacterial cells while decreasing intracellular ATP levels. This oxidative stress contributes to bacterial cell death .
- Stability Under Various Conditions : AA-22 has demonstrated stability under various conditions such as high temperatures and the presence of serum, although its activity was reduced in the presence of sodium ions and trypsin .
Cytotoxicity and Safety Profile
The cytotoxicity of AA-22 has been assessed using the CCK-8 assay, which showed low cytotoxic effects on human cell lines, indicating a favorable safety profile for potential therapeutic applications . Additionally, hemolytic activity tests revealed that AA-22 does not significantly lyse red blood cells at effective concentrations, further supporting its safety as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the potential applications of AA-22 in clinical settings:
- In Vivo Studies : In a mouse model of peritonitis, AA-22 exhibited potent antibacterial activity, effectively reducing bacterial load and demonstrating its potential as a treatment for severe infections caused by MDR bacteria .
- Biofilm Inhibition : AA-22 has shown significant anti-biofilm activity against various bacterial strains, which is crucial given that biofilms contribute to chronic infections and resistance to conventional antibiotics .
Q & A
Basic Research Questions
Q. How should researchers characterize the physicochemical and pharmacological properties of Antimicrobial agent-22 during preclinical evaluation?
- Methodological Approach : Conduct systematic assays to determine solubility, stability (pH/temperature dependence), protein binding, and partition coefficients. Validate results using high-performance liquid chromatography (HPLC) and mass spectrometry. Cross-reference with existing pharmacopeia standards for antimicrobial agents .
- Key Parameters : Include minimum inhibitory concentration (MIC) profiling across clinically relevant bacterial strains and cytotoxicity assays in mammalian cell lines to establish selectivity indices.
Q. What experimental design considerations are critical for assessing this compound's in vitro efficacy against multidrug-resistant pathogens?
- Core Elements :
- Use standardized inoculum preparation (e.g., CLSI M07-A11 guidelines) .
- Include quality control strains (e.g., E. coli ATCC 25922) in each assay batch.
- Test under varying physiological conditions (e.g., biofilm vs. planktonic models).
Q. How can researchers validate susceptibility testing methodologies for this compound in clinical isolates?
- Validation Protocol :
Compare disk diffusion, gradient strip, and broth microdilution results for concordance.
Assess inter-laboratory reproducibility using blinded sample panels.
Cross-validate with whole-genome sequencing to correlate phenotypic resistance with genetic markers (e.g., efflux pump upregulation) .
Advanced Research Questions
Q. How should contradictory data between in vitro efficacy and in vivo outcomes for this compound be analyzed?
- Resolution Framework :
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify suboptimal dosing regimens .
- Evaluate host-pathogen interactions (e.g., immune modulation by the agent) using transcriptomic profiling .
- Adjust for confounders like comorbidities in animal models using propensity score matching .
Q. What advanced methodologies are recommended to investigate this compound's resistance mechanisms in Gram-negative pathogens?
- Experimental Strategies :
- Employ CRISPR interference to knockdown putative resistance genes (e.g., mcr-1, ndm-5) and assess MIC shifts .
- Use time-kill kinetics to differentiate bactericidal vs. bacteriostatic activity under resistance pressure .
- Apply machine learning to predict resistance evolution from genomic and treatment history datasets .
Q. How can researchers optimize PK/PD models for this compound in veterinary medicine applications?
- Modeling Considerations :
- Incorporate species-specific physiological parameters (e.g., ruminant vs. monogastric metabolic rates) .
- Use Monte Carlo simulations to predict target attainment rates in heterogeneous populations .
- Validate tissue penetration via microdialysis in target species .
Q. What methodological frameworks are essential for studying this compound's potential to induce collateral sensitivity in resistant strains?
- Study Design :
- Perform serial passage experiments under sub-MIC exposure to track evolutionary trajectories .
- Use checkerboard assays to identify synergistic combinations with beta-lactams or efflux pump inhibitors .
- Apply population analysis profiling (PAP) to quantify heteroresistance .
Q. How should confounding variables be controlled in observational studies evaluating this compound's clinical outcomes?
- Statistical Adjustments :
- Stratify patients by infection severity scores (e.g., APACHE II) and comorbidities .
- Use multivariable Cox regression to adjust for time-dependent covariates (e.g., concurrent antibiotic use) .
- Implement propensity score weighting to balance baseline characteristics in retrospective cohorts .
Q. What experimental approaches are recommended to assess this compound's synergy with host immune responses?
- Integrated Methods :
- Quantify neutrophil extracellular trap (NET) formation in infected tissue models .
- Use cytokine profiling (e.g., IL-1β, TNF-α) to evaluate immunomodulatory effects .
- Conduct dual RNA-seq to simultaneously track pathogen adaptation and host immune pathways .
Q. How can researchers design studies to evaluate non-traditional endpoints for this compound, such as resistance suppression or microbiome preservation?
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-butyl-3-(1,3-thiazol-2-yldiazenyl)indol-2-ol |
InChI |
InChI=1S/C15H16N4OS/c1-2-3-9-19-12-7-5-4-6-11(12)13(14(19)20)17-18-15-16-8-10-21-15/h4-8,10,20H,2-3,9H2,1H3 |
InChI Key |
PZDNXOPMAOCIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=NC=CS3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.